molecular formula C19H17N3O2S2 B11540480 N'-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide

N'-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide

Katalognummer: B11540480
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: JEJZDDJDHJYEJA-UDWIEESQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide is a complex organic compound that features a combination of allyloxy, phenyl, benzothiazolyl, and acetohydrazide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide typically involves a multi-step process:

    Formation of the Allyloxyphenyl Intermediate: The initial step involves the preparation of the 2-(allyloxy)phenyl intermediate. This can be achieved through the reaction of 2-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Benzothiazolylthio Intermediate: The next step involves the synthesis of the 2-(1,3-benzothiazol-2-ylthio)acetohydrazide intermediate. This can be prepared by reacting 2-mercaptobenzothiazole with chloroacetohydrazide.

    Condensation Reaction: The final step is the condensation of the two intermediates. This involves reacting the 2-(allyloxy)phenyl intermediate with the 2-(1,3-benzothiazol-2-ylthio)acetohydrazide intermediate in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N’-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and benzothiazolyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and benzothiazolyl groups.

    Reduction: Reduced forms of the allyloxy and benzothiazolyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the allyloxy or benzothiazolyl groups.

Wissenschaftliche Forschungsanwendungen

N’-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-{(1E)-[2-(methoxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide
  • N’-{(1E)-[2-(ethoxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide
  • N’-{(1E)-[2-(propoxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide

Uniqueness

N’-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide is unique due to the presence of the allyloxy group, which can impart distinct chemical reactivity and biological activity compared to its methoxy, ethoxy, or propoxy analogs. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Eigenschaften

Molekularformel

C19H17N3O2S2

Molekulargewicht

383.5 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H17N3O2S2/c1-2-11-24-16-9-5-3-7-14(16)12-20-22-18(23)13-25-19-21-15-8-4-6-10-17(15)26-19/h2-10,12H,1,11,13H2,(H,22,23)/b20-12+

InChI-Schlüssel

JEJZDDJDHJYEJA-UDWIEESQSA-N

Isomerische SMILES

C=CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2

Kanonische SMILES

C=CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.